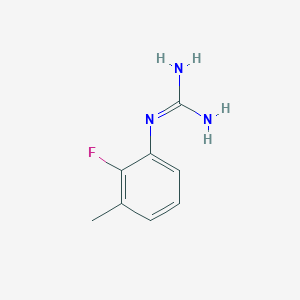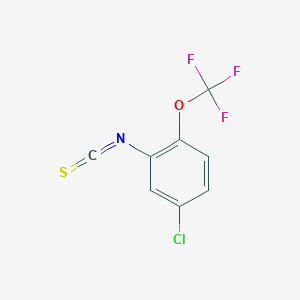
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate is an organic compound with the molecular formula C8H3ClF3NS. It is known for its use as an organic building block in various chemical syntheses. The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring. This combination of functional groups makes it a versatile reagent in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate typically involves the reaction of 5-Chloro-2-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
[ \text{5-Chloro-2-(trifluoromethoxy)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Reaction Conditions: These reactions are typically carried out under mild to moderate temperatures, often in the presence of a solvent such as dichloromethane or acetonitrile.
Major Products Formed
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Heterocyclic Compounds: Formed through cyclization reactions involving the isothiocyanate group.
Aplicaciones Científicas De Investigación
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. The formation of these covalent bonds can lead to the modification of the biomolecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
- 2-(Trifluoromethyl)phenyl Isocyanate
Comparison
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable reagent in specific synthetic applications .
Propiedades
Fórmula molecular |
C8H3ClF3NOS |
|---|---|
Peso molecular |
253.63 g/mol |
Nombre IUPAC |
4-chloro-2-isothiocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H |
Clave InChI |
FEKCACFZRMHISE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N=C=S)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
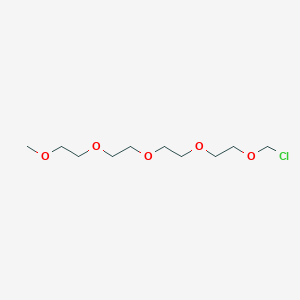
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)
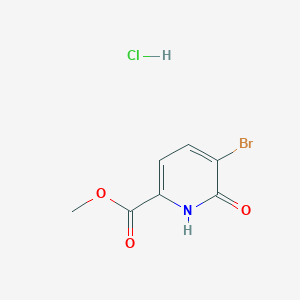
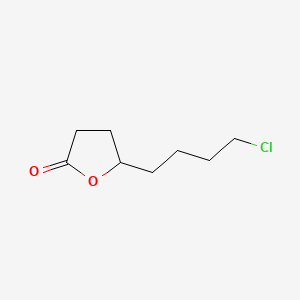
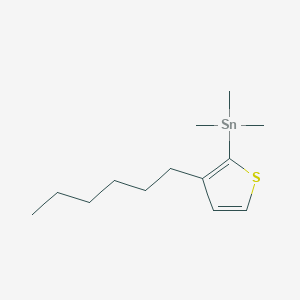
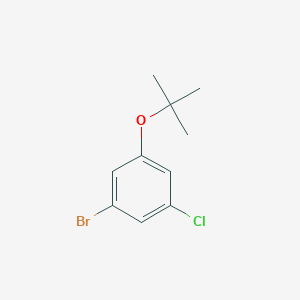

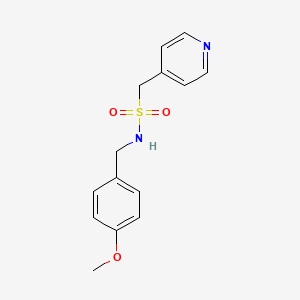

![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)

![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)
